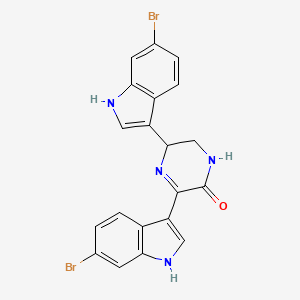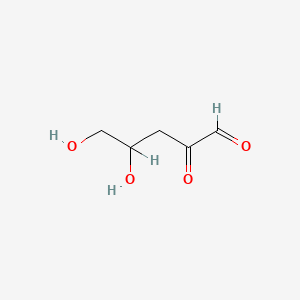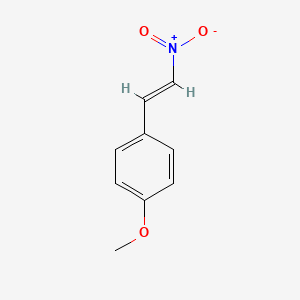
4-Metoxi-β-nitroestireno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Methoxy-beta-nitrostyrene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Methoxy-beta-nitrostyrene (T4MN) primarily targets the cardiovascular system, particularly the small resistance arteries in spontaneously hypertensive rats (SHRs) . It has been found to evoke higher vasorelaxant effects compared to its parent drug, the β-nitrostyrene .
Mode of Action
T4MN interacts with its targets by inducing a vago-vagal hypotensive and bradycardic reflex . The insertion of a methoxy group into the aromatic ring of its parent drug, β-nitrostyrene, stabilizes the compound, which in turn increases its cardiovascular effects .
Biochemical Pathways
It is known that t4mn induces a vago-vagal reflex, which suggests that it may affect the neural pathways involved in cardiovascular regulation .
Pharmacokinetics
It is known that t4mn is more potent than its parent drug, β-nitrostyrene, in inducing a vago-vagal reflex . This suggests that the methoxy group may enhance the bioavailability of the compound.
Result of Action
The administration of T4MN results in dose-dependent bradycardia and hypotension . These effects are biphasic, with the magnitude of the responses being significantly higher for T4MN compared to β-nitrostyrene . The hypotensive response to T4MN seems to partially result from a direct vasodilatory action .
Action Environment
It is known that the cardiovascular effects of t4mn are more potent in shrs compared to normotensive rats , suggesting that the physiological environment may influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
4-Methoxy-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts . It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystal phases with the d-form of robust syndiotactic polystyrene . The nature of these interactions often involves the formation of covalent bonds, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
The effects of 4-Methoxy-beta-nitrostyrene on various types of cells and cellular processes have been extensively studied. It has been shown to evoke higher vasorelaxant effects in small resistance arteries from spontaneously hypertensive rats compared to its parent compound, beta-nitrostyrene . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces dose-dependent bradycardia and hypotension in hypertensive rats, indicating its impact on cardiovascular cell signaling pathways .
Molecular Mechanism
At the molecular level, 4-Methoxy-beta-nitrostyrene exerts its effects through various mechanisms. It acts as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound has been shown to stabilize the parent compound, beta-nitrostyrene, by inserting a methoxy group into the aromatic ring, which enhances its cardiovascular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methoxy-beta-nitrostyrene over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under controlled conditions, but its effects can change over time. For instance, the cardiovascular responses to intravenous injection of 4-Methoxy-beta-nitrostyrene in hypertensive rats were found to be biphasic, with an initial rapid response followed by a slower, sustained effect . Long-term effects on cellular function have also been observed, indicating the compound’s potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of 4-Methoxy-beta-nitrostyrene vary with different dosages in animal models. In hypertensive rats, intravenous administration of the compound at doses ranging from 0.03 to 0.5 mg/kg induced dose-dependent bradycardia and hypotension Higher doses were associated with more pronounced cardiovascular effects, while lower doses produced milder responses
Metabolic Pathways
4-Methoxy-beta-nitrostyrene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s vasorelaxant activity is thought to be mediated through similar mechanisms as described for its parent compound, beta-nitrostyrene . This includes interactions with enzymes involved in nitric oxide signaling and other pathways that regulate vascular tone and blood pressure.
Transport and Distribution
The transport and distribution of 4-Methoxy-beta-nitrostyrene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential. For example, its vasorelaxant effects are likely due to its distribution in vascular tissues, where it can exert its action on smooth muscle cells .
Métodos De Preparación
4-Methoxy-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the Henry reaction, where 4-methoxybenzaldehyde reacts with nitromethane in the presence of ammonium acetate and glacial acetic acid . The reaction is typically carried out at room temperature, followed by stirring in an ice bath for 20 minutes and then at room temperature for several hours . Another method involves the direct nitration of styrene using nitric oxide .
Análisis De Reacciones Químicas
4-Methoxy-beta-nitrostyrene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 4-methoxy-beta-phenylethylamine using activated zinc powder and hydrochloric acid.
Michael Addition: It acts as a Michael acceptor in reactions with various nucleophiles, such as proline-based chiral ionic liquid catalysts.
Oxidation: It can be oxidized to form 2-nitrobenzaldehyde when treated with ozone.
Common reagents used in these reactions include zinc powder, hydrochloric acid, and ozone. The major products formed from these reactions are 4-methoxy-beta-phenylethylamine and 2-nitrobenzaldehyde.
Comparación Con Compuestos Similares
4-Methoxy-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:
Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.
Trans-4-methyl-beta-nitrostyrene: Used as a reagent in the synthesis of N-benzylpyrrolomorphinans.
Trans-4-chloro-beta-nitrostyrene: Employed in various organic synthesis reactions.
The uniqueness of 4-Methoxy-beta-nitrostyrene lies in its methoxy group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of chiral ionic liquid catalysts and pharmaceutical intermediates .
Propiedades
IUPAC Name |
1-methoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879773 | |
| Record name | 4-METHOXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3179-10-0, 5576-97-6 | |
| Record name | 3179-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHOXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-BETA-NITROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



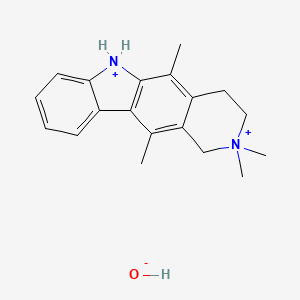
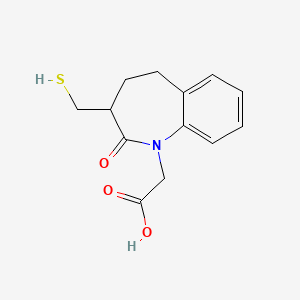
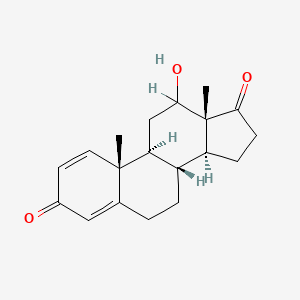

![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![17-(3-methoxypropyl)-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1199568.png)

![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)
![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)
![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)
